(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine
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Overview
Description
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine is a chiral compound featuring an amino group attached to a trifluoroethyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-nitrophenylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Trifluoroethylation: The amino group is then reacted with a trifluoroethylating agent, such as trifluoroethyl iodide, under basic conditions to introduce the trifluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoroethyl group can be reduced under specific conditions to yield ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Ethyl derivatives.
Substitution: Nitrated or sulfonated phenyl derivatives.
Scientific Research Applications
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(1-Amino-2,2,2-trifluoroethyl)benzonitrile
- (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
Uniqueness
(S)-4-(1-Amino-2,2,2-trifluoroethyl)phenylamine is unique due to the position of the trifluoroethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]aniline |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2/t7-/m0/s1 |
InChI Key |
OBHDPXUAHBSVPI-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)N |
Origin of Product |
United States |
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